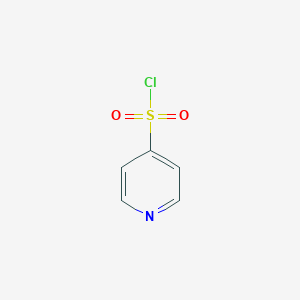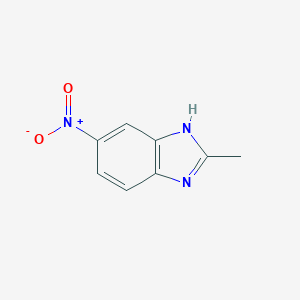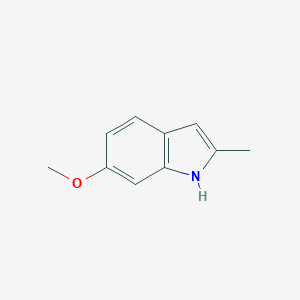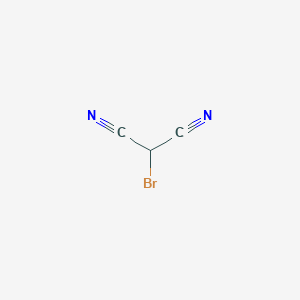![molecular formula C6H14N2 B158434 [(1R,2R)-2-(アミノメチル)シクロブチル]メチルアミン CAS No. 1731-23-3](/img/structure/B158434.png)
[(1R,2R)-2-(アミノメチル)シクロブチル]メチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine is a chemical compound with the molecular formula C6H14N2 It is characterized by the presence of a cyclobutyl ring substituted with aminomethyl groups
科学的研究の応用
[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reduction of a cyclobutanone derivative to form the cyclobutyl ring, followed by the introduction of aminomethyl groups through reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
化学反応の分析
Types of Reactions
[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the aminomethyl groups, potentially forming primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, primary amines, and various substituted cyclobutyl derivatives. The specific products depend on the reaction conditions and reagents used.
作用機序
The mechanism of action of [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The cyclobutyl ring provides structural rigidity, which can enhance binding affinity and specificity.
類似化合物との比較
[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine can be compared with other similar compounds, such as:
Cyclobutylamine: Lacks the aminomethyl substitution, resulting in different chemical reactivity and biological activity.
(1R,2R)-Cyclobutane-1,2-diamine: Contains two amino groups on the cyclobutyl ring, leading to distinct chemical properties and applications.
(1R,2R)-2-(Hydroxymethyl)cyclobutyl]methylamine:
The uniqueness of [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLACDIKXKCJGF-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
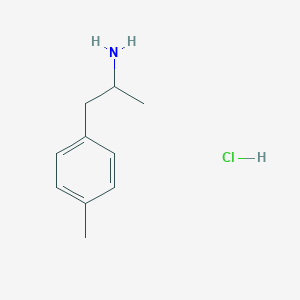
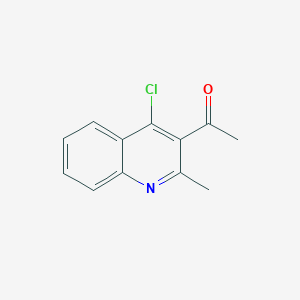
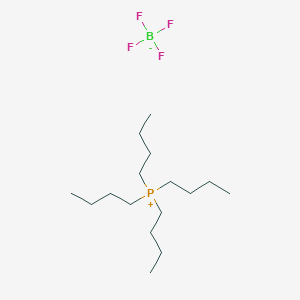
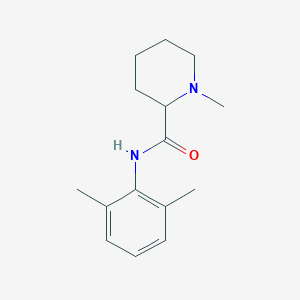
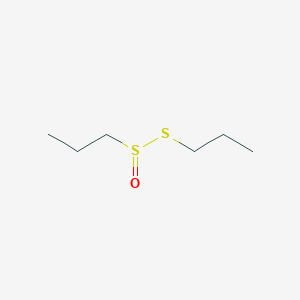
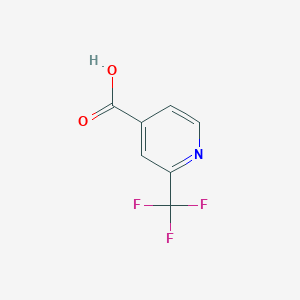
![2-[(4-methoxyphenyl)methylideneamino]ethanol](/img/structure/B158360.png)
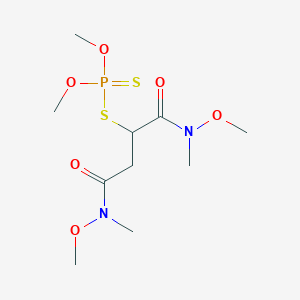
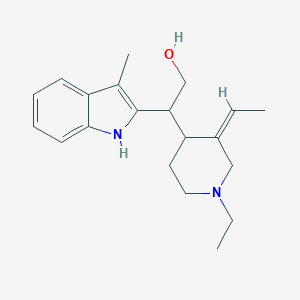
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)
